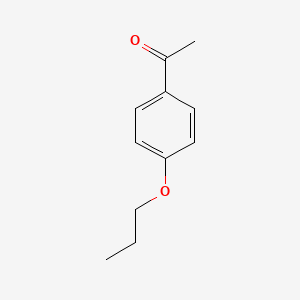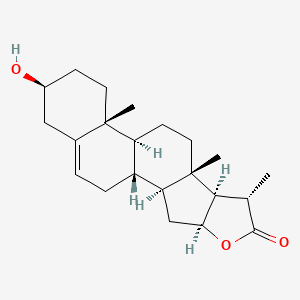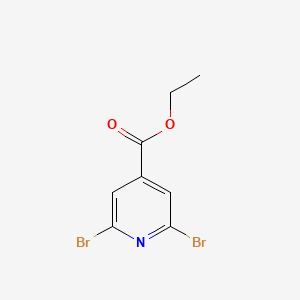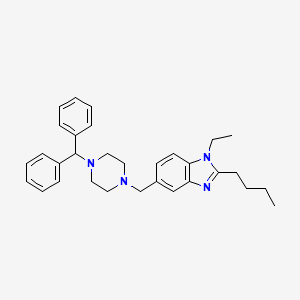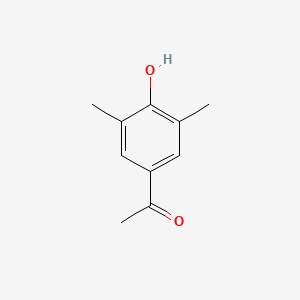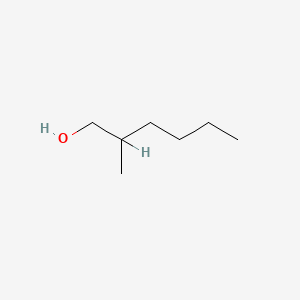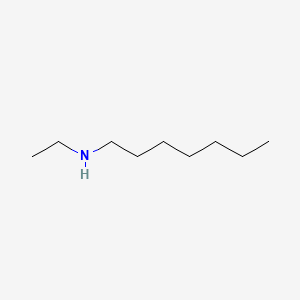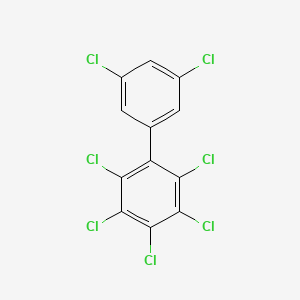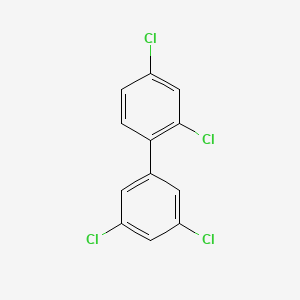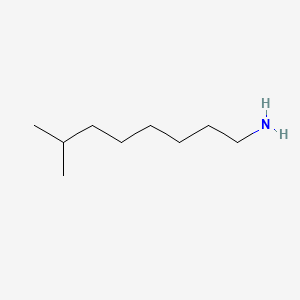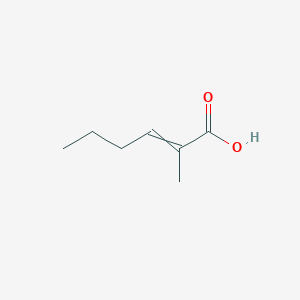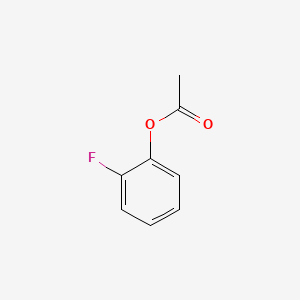
2-Fluorophenyl acetate
概要
説明
“2-Fluorophenyl acetate” is a chemical compound with the CAS Number: 29650-44-0 . Its molecular weight is 154.14 . The IUPAC name for this compound is 2-fluorophenyl acetate . It is also known as 1-Acetoxy-2-fluorobenzene . It is in liquid form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, (2-Fluorophenyl)acetone has been used in the synthesis of 6-methyluracils . Another synthetic method involves the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .
Molecular Structure Analysis
The molecular formula of 2-Fluorophenyl acetate is C8H7FO2 . The average mass is Da and the monoisotopic mass is Da .
Physical And Chemical Properties Analysis
科学的研究の応用
Cyclometallated Complexes
Cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands, including derivatives related to 2-Fluorophenyl acetate, have been synthesized and characterized. These complexes, with bridging acetate ligands, exhibit modified optical properties, showcasing the application of 2-Fluorophenyl acetate derivatives in modifying luminescent properties of materials for potential use in scintillators and other optical applications (Katlenok & Balashev, 2012).
Chemosensors
The compound has been utilized in the synthesis of novel chemosensors for selective detection of acetate ions, demonstrating its relevance in the development of analytical tools for environmental and biological monitoring (Helal & Kim, 2010).
Lithium-Ion Batteries
Research on phenyl acetate derivatives, specifically fluorinated derivatives like 4-fluorophenyl acetate, has contributed to the improvement of electrolyte additives for lithium-ion batteries. These derivatives enhance the stability and performance of batteries, underscoring the significance of 2-Fluorophenyl acetate in energy storage technologies (Li et al., 2014).
PET Imaging Agents
2-Fluorophenyl acetate derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging, particularly in tumor imaging. Such applications highlight the role of 2-Fluorophenyl acetate in advancing diagnostic imaging and cancer research (He et al., 2011).
Molecular Fluorophores
The exploration of fluorophore derivatives for enhanced fluorescent performance in the NIR-II window for biological imaging further exemplifies the utility of 2-Fluorophenyl acetate in developing high-performance organic fluorophores for medical imaging (Yang et al., 2018).
Safety And Hazards
The safety information for 2-Fluorophenyl acetate indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
(2-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIIEHHUHGISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183827 | |
| Record name | Phenol, 2-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl acetate | |
CAS RN |
29650-44-0 | |
| Record name | Phenol, 2-fluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29650-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-fluoro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029650440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-fluoro-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-fluoro-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

